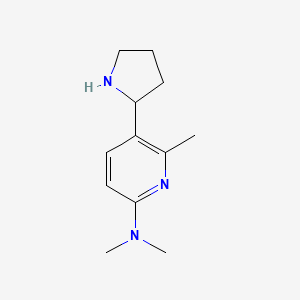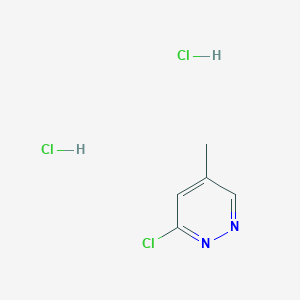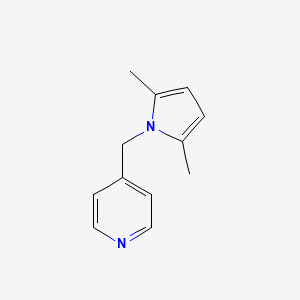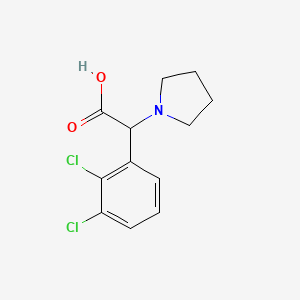
2-(4-Methyl-2-phenylpiperazin-1-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H20N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanol typically involves the reaction of 4-methyl-2-phenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methyl-2-phenylpiperazine+Ethylene oxide→this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to a temperature of around 100°C. The reaction is typically complete within a few hours, and the product is isolated by standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification methods such as chromatography may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the hydroxyl group and the piperazine ring.
Common Reagents and Conditions
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can produce a wide range of substituted piperazine derivatives .
Scientific Research Applications
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical research to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for the treatment of neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanol is largely dependent on its interaction with specific molecular targets in biological systems. The compound can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, to modulate their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may have therapeutic effects in the treatment of neurological and psychiatric disorders .
Comparison with Similar Compounds
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanol can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)ethanol: This compound lacks the methyl group present in this compound, which may result in different chemical and biological properties.
2-(4-Methylpiperazin-1-yl)ethanol: This compound lacks the phenyl group, which can significantly alter its interactions with biological targets and its overall pharmacological profile.
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine:
The unique combination of the methyl and phenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(4-methyl-2-phenylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C13H20N2O/c1-14-7-8-15(9-10-16)13(11-14)12-5-3-2-4-6-12/h2-6,13,16H,7-11H2,1H3 |
InChI Key |
CQBUKBVPHATVKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)






